Methyl benzenesulfonate

Description

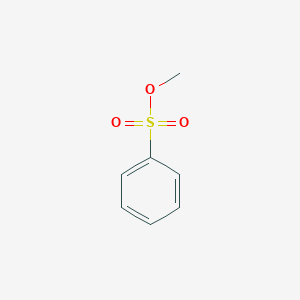

Structure

3D Structure

Properties

IUPAC Name |

methyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXGXYBOQYQXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052549 | |

| Record name | Methyl benzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Methyl benzenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

80-18-2 | |

| Record name | Methyl benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl besylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL BENZENESULFONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl benzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl benzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL BESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69X50842RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

methyl benzenesulfonate synthesis from benzenesulfonyl chloride

An In-depth Technical Guide to the Synthesis of Methyl Benzenesulfonate (B1194179) from Benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of methyl benzenesulfonate from benzenesulfonyl chloride. It includes a detailed experimental protocol, quantitative data, reaction mechanism, and a procedural workflow designed for professionals in chemical and pharmaceutical research. This compound is a crucial methylating agent but is also recognized as a potential genotoxic impurity (PGI) in drug substances, making controlled synthesis and accurate analysis paramount.[1][2]

Overview of the Synthesis

The synthesis of this compound from benzenesulfonyl chloride and methanol (B129727) is a standard esterification of a sulfonyl chloride.[3][4] The reaction proceeds via a nucleophilic substitution mechanism where the oxygen atom of methanol attacks the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the displacement of the chloride ion. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base is typically employed. This methodology is analogous to the Schotten-Baumann reaction conditions used for synthesizing esters and amides.[5][6][7][8]

A highly efficient method involves the use of sodium methoxide (B1231860) in methanol, which acts as both the nucleophile and the base.[1][9][10] This approach offers advantages such as high yield, simple operation, and fewer steps, making it suitable for industrial production.[9][10]

Reaction Mechanism and Experimental Workflow

The logical progression of the synthesis, from the fundamental chemical transformation to the practical laboratory procedure, is illustrated below.

Reaction Mechanism

The reaction is a nucleophilic acyl substitution at the sulfonyl group. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient sulfur atom of benzenesulfonyl chloride. This forms a transient trigonal bipyramidal intermediate, which then collapses, expelling the chloride ion as the leaving group to yield the final product, this compound.

General Experimental Workflow

The laboratory procedure follows a systematic sequence of steps to ensure safety, efficiency, and purity of the final product. The workflow encompasses preparation, reaction execution, product isolation, and purification.

Experimental Protocol

The following protocol is adapted from a documented procedure for the preparation of this compound, which reports high yield and purity.[10]

Materials:

-

Benzenesulfonyl chloride (C₆H₅SO₂Cl)

-

28% (w/w) Sodium methoxide in methanol solution (CH₃ONa/CH₃OH)

-

98% Sulfuric acid (H₂SO₄)

-

Activated carbon

Equipment:

-

500 mL reaction flask with mechanical stirrer and dropping funnel

-

Thermometer

-

pH meter or pH strips

-

Filtration apparatus

-

Distillation apparatus (or rotary evaporator)

-

Gas Chromatography (GC) system for analysis

Procedure:

-

Reaction Setup: Charge the 500 mL reaction flask with 176.6 g (1.0 mol) of benzenesulfonyl chloride.

-

Addition of Base: Begin stirring and control the internal temperature between 25-30°C. Slowly add 231.5 g (1.2 mol) of 28% sodium methoxide in methanol solution dropwise into the reaction flask.[10]

-

Reaction Hold: After the addition is complete, maintain the reaction mixture at 25-30°C for an additional 30 minutes to ensure the reaction goes to completion.[10]

-

Neutralization: Cool the mixture if necessary and carefully add 10 g (0.1 mol) of 98% sulfuric acid dropwise to neutralize the excess sodium methoxide, adjusting the pH to a final value of 7.0.[10]

-

Salt Removal: The precipitated sodium chloride is removed by filtration. The filter cake should be washed with a small amount of methanol to recover any entrained product.

-

Solvent Removal: Collect the filtrate and heat it to distill off the methanol. A rotary evaporator is recommended for efficient removal. The removal of methanol is monitored by GC until the residual amount is less than 0.5%.[10]

-

Decolorization: Cool the crude product to room temperature. Add 10 g of activated carbon to the liquid and stir for a period to decolorize it.[10]

-

Final Filtration: Filter the mixture to remove the activated carbon. The resulting product is a colorless, transparent liquid this compound.[10]

Quantitative Data

The described protocol provides high yield and purity. The data below summarizes the key quantitative aspects of the synthesis.

Table 1: Reaction Stoichiometry and Conditions

| Reactant/Parameter | Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

|---|---|---|---|---|---|

| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | 176.62 | 176.6 | 1.0 | 1 |

| Sodium Methoxide | CH₃ONa | 54.02 | 64.8 (in 231.5g soln) | 1.2 | 1.2 |

| Reaction Temperature | - | - | - | - | 25-35°C [1][9][10] |

| Reaction Time | - | - | - | - | 30 minutes [1][9][10] |

Table 2: Product Yield and Purity

| Product | Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by GC) |

|---|

| this compound | C₇H₈O₃S | 172.20 | 172.2 | 169.3 | 98.3%[10] | 99.2%[10] |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 3: Physicochemical and Spectroscopic Data

| Property | Value |

|---|---|

| Appearance | Colorless, transparent liquid[10] |

| Molecular Weight | 172.20 g/mol |

| Density | 1.269 g/mL |

| Boiling Point | 280°C |

| Refractive Index | 1.5165 |

| Solubility | Miscible with chloroform, methanol, ether. Immiscible with water. |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.66 (d, J = 8.8 Hz, 2H), 7.54 (d, J = 8.8 Hz, 2H)[11] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.3, 133.6, 129.2 (2C), 127.8 (2C)[11] |

Safety and Handling

Benzenesulfonyl chloride is a corrosive substance that reacts with water and moisture.[3] this compound is a potential genotoxic and alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[1] The reaction should be performed with care, especially during the neutralization step with sulfuric acid, which is exothermic.

References

- 1. This compound: Preparation, Reactions etc._Chemicalbook [chemicalbook.com]

- 2. an.shimadzu.com [an.shimadzu.com]

- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. grokipedia.com [grokipedia.com]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. jk-sci.com [jk-sci.com]

- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 9. This compound: Complexes Synthesis and its Applications in Ethylene Polymerization_Chemicalbook [chemicalbook.com]

- 10. CN102351750A - Method for preparing this compound - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

methyl benzenesulfonate chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl Benzenesulfonate (B1194179)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzenesulfonate (CAS No. 80-18-2) is a methyl ester of benzenesulfonic acid, recognized for its role as a potent methylating agent in organic synthesis.[1][2] It is also classified as a potential genotoxic impurity (PGI) in drug substances due to its ability to exert genotoxic effects in bacterial and mammalian cell systems.[2][3] This guide provides a comprehensive overview of its chemical properties, reactivity, and associated experimental protocols, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow or light brown liquid.[1][4][5] A summary of its key quantitative properties is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | This compound | [6][7] |

| CAS Number | 80-18-2 | [1][3][8] |

| Molecular Formula | C₇H₈O₃S | [3][4][8] |

| Molecular Weight | 172.20 g/mol | [1][4][8] |

| Physical Properties | ||

| Appearance | Clear colorless to pale yellow/light brown liquid | [1][4][5] |

| Melting Point | -4 °C | [3][4] |

| Boiling Point | 147-150 °C @ 13 mmHg~250-280 °C @ 760 mmHg | [1][3] |

| Density | 1.269 - 1.300 g/cm³ | [3][4] |

| Refractive Index | 1.514 - 1.519 @ 20°C | [3][5] |

| Flash Point | 143 °C (289.4 °F) | [3][4] |

| Solubility | ||

| Water | Immiscible | [3] |

| Organic Solvents | Miscible with chloroform, methanol (B129727), ethanol, ether, acetone | [3][9] |

| Toxicological Data | ||

| LD50 (Oral, mouse) | 250 mg/kg | [4] |

| LD50 (Oral, rat) | 740 mg/kg | [4][10] |

Reactivity and Hazardous Profile

Reactivity

This compound's primary reactivity stems from its function as an effective methylating agent, transferring a methyl group to various nucleophiles.[2][11]

-

Methylation: It is widely used in organic synthesis for methylation reactions. A notable application is the methylation of 3-methylxanthine (B41622) to produce theobromine.[2][11] Unlike other agents like dimethyl sulfate, this compound does not readily decompose in neutral or weakly acidic conditions, which simplifies the control of the methylation process.[2] It can also be used for the C-methylation of compounds like perbromothiophene and in nickel-catalyzed methylation of alkyl halides.[12][13]

-

Hydrolysis: The compound undergoes hydrolysis to form benzenesulfonic acid and methanol.[9][14] The kinetics of its hydrolysis have been studied to understand SN2 reaction mechanisms.[14][15]

-

Polymerization: It has applications in the polymerization of ethylene, where it is used in the synthesis of imine ligands and their corresponding palladium complexes.[11][16]

Stability and Incompatibilities

The compound is stable under normal temperatures and pressures.[4][17] However, it is incompatible with:

Contact with these substances should be avoided. Exposure to excess heat should also be prevented.[4]

Hazardous Decomposition

Upon thermal decomposition or combustion, this compound can generate irritating and highly toxic gases, including carbon monoxide, carbon dioxide, and sulfur oxides.[4][10][17]

Genotoxicity

This compound is recognized as a sulfonate ester that acts as a potential genotoxic impurity in pharmaceutical products.[3] Its genotoxic effects have been observed in both bacterial and mammalian cell systems, making its detection and control critical in drug development and manufacturing.[2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound

A high-yield synthesis method involves the reaction of benzenesulfonyl chloride with sodium methoxide (B1231860).[2][18]

Protocol:

-

Add benzenesulfonyl chloride (1.0 mol) to a suitable reaction vessel.

-

While maintaining the temperature between 25-35°C, slowly add a sodium methoxide methanol solution (1.2-1.4 mol) dropwise.

-

After the addition is complete, continue to stir the mixture at 25-35°C for 30 minutes.

-

Neutralize the reaction mixture to a pH of 7.0-7.2.

-

Filter the mixture to remove the sodium chloride precipitate.

-

Heat the filtrate to distill off and remove the methanol.

-

Cool the remaining liquid to room temperature.

-

Perform a decolorization filtration (e.g., using activated carbon) to obtain the final product as a colorless, transparent liquid.[18]

Methylation of 3-Methylxanthine to Theobromine

This protocol details the use of this compound as a methylating agent.[2]

Protocol:

-

Dissolve 30 g of 3-methylxanthine in 127 g of an 8% caustic potash solution at 65°C.

-

Add 120 ml of methanol to the solution.

-

While maintaining the temperature at 65°C, add 30 ml of 95.5% this compound over a period of 45 minutes. The pH should reach 7.5-8.0 towards the end of the addition.

-

Stir the mixture for 20 minutes, maintaining the pH by adding more 8% caustic potash solution as needed.

-

Add another 19.5 ml of this compound over 15 minutes, keeping the pH within the 7.5-8.0 range for one hour.

-

Monitor the reaction until 3-methylxanthine is no longer detected.

-

Cool the mixture to 20-25°C and maintain for 8 hours to allow the product to crystallize.

-

Filter the resulting solid (theobromine), wash it with cold water, and proceed with further purification steps (e.g., dissolution in caustic potash, treatment with activated carbon, and precipitation with hydrochloric acid).[2]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Health Hazards: It is harmful if swallowed and causes severe burns to the eyes, skin, and digestive and respiratory tracts.[4][6][19] It may also cause an allergic skin reaction.[6][10]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, appropriate protective gloves, and clothing to prevent skin exposure.[4][20] Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation occurs.[4]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[4][19] Wash thoroughly after handling. Avoid ingestion and inhalation.[4][20]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.[4][20]

-

First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes and seek immediate medical aid.[4] If inhaled, move to fresh air. If ingested by a conscious person, give 2-4 cupfuls of milk or water and get immediate medical aid.[4]

References

- 1. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 2. This compound: Preparation, Reactions etc._Chemicalbook [chemicalbook.com]

- 3. This compound | 80-18-2 [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound | C7H8O3S | CID 6630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 99% | Fisher Scientific [fishersci.ca]

- 8. scbt.com [scbt.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound: properties and applications_Chemicalbook [chemicalbook.com]

- 12. 苯磺酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 苯磺酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. This compound: Complexes Synthesis and its Applications in Ethylene Polymerization_Chemicalbook [chemicalbook.com]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. CN102351750A - Method for preparing this compound - Google Patents [patents.google.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. This compound(80-18-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Technical Guide: Methyl Benzenesulfonate (CAS 80-18-2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of Methyl benzenesulfonate (B1194179) (CAS 80-18-2).

Compound Identification

Methyl benzenesulfonate is an organic compound, specifically the methyl ester of benzenesulfonic acid.[1][2] It is primarily utilized as a reagent in organic synthesis, particularly as a methylating agent for various chemical intermediates.[1][3] It is recognized for its role in the production of pharmaceuticals and dyes.[4][5]

| Identifier | Value |

| CAS Number | 80-18-2[1][2][4][6][7] |

| Chemical Name | This compound[1][2][7] |

| Synonyms | Benzenesulfonic acid methyl ester, Methyl besylate, BSM[1][3][4] |

| Molecular Formula | C₇H₈O₃S[1][2][7] |

| Molecular Weight | 172.20 g/mol [8] |

| SMILES | COS(=O)(=O)c1ccccc1[1] |

| InChI Key | CZXGXYBOQYQXQD-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

The physical and chemical data for this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 2.1: Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1][2][4] |

| Odor | Sweet, aromatic, penetrating | [1][9] |

| Melting Point | -4 °C | [4][10][11] |

| Boiling Point | ~280 °C (at 760 mmHg) | [12] |

| 147-150 °C (at 13 mmHg) | [10][11] | |

| Density | ~1.27 - 1.3 g/mL | [4][9][10] |

| Refractive Index | ~1.514 - 1.518 (at 20°C) | [6][10][11][13] |

| Flash Point | 143 °C | [7][10][11] |

Table 2.2: Solubility and Stability

| Property | Description | Source(s) |

| Solubility in Water | Insoluble / Immiscible | [4][9][10][12] |

| Solubility in Organic Solvents | Soluble/miscible in ethanol, ether, chloroform, methanol | [4][5][10] |

| Stability | Stable under normal temperatures and pressures | [7] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [5][7] |

| Storage | Store in a cool, dry, well-ventilated area away from moisture. Recommended storage at 2-8°C. | [4][6][8] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and purity are outlined below.

Protocol for Boiling Point Determination (Capillary Method)

This method determines the boiling point of a liquid by observing the temperature at which its vapor pressure equals the atmospheric pressure.[14][15][16]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (appropriate range)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin (B1166041) or heating oil

-

Stand and clamps

Procedure:

-

Sample Preparation: Place a few milliliters of this compound into the small test tube.[15][16]

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[14][16]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[14]

-

Heating: Immerse the assembly in a Thiele tube or oil bath. Heat the apparatus slowly and uniformly.[14][17]

-

Observation: As the liquid heats, air trapped in the capillary tube will slowly exit. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[14][17]

-

Temperature Reading: Note the temperature at which this rapid stream of bubbles is observed. This is the boiling point of the liquid. For higher accuracy, remove the heat source and note the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[14]

Protocol for Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a standard technique used to separate and analyze volatile compounds, providing a quantitative assessment of a sample's purity.[18][19][20]

Apparatus:

-

Gas Chromatograph (GC) system with a Flame Ionization Detector (FID)

-

Appropriate capillary column (e.g., DB-624 or similar polarity)

-

Volumetric flasks and syringes

-

Suitable solvent (e.g., Methanol)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol). The concentration should be within the linear range of the detector.

-

Instrument Setup:

-

Set the injector and detector temperatures (e.g., 180°C and 200°C, respectively).

-

Program the column oven temperature. An example program could be an initial temperature of 150°C held for a set time, followed by a temperature ramp.

-

Set the carrier gas flow rate and the split ratio (e.g., 1:50).

-

-

Injection: Inject a small, precise volume (e.g., 0.5-1.0 µL) of the prepared sample into the GC inlet.

-

Data Acquisition: A chromatogram is generated, displaying peaks corresponding to the different components of the sample as they elute from the column. The time taken for a component to elute is its retention time.[19]

-

Purity Calculation: The purity is determined by the area normalization method. The area under each peak is integrated. The percent purity of this compound is calculated by dividing its peak area by the total area of all peaks (excluding the solvent peak) and multiplying by 100.[18]

-

% Purity = (Area_Methyl_benzenesulfonate / Total_Peak_Area) * 100

-

Logical and Experimental Workflows

Visualizations of key processes involving this compound are provided below using the DOT language.

Workflow for Use as a Methylating Agent

This compound is an effective methylating agent used in the synthesis of various organic intermediates, such as in the preparation of theobromine (B1682246) from 3-methylxanthine.[21][22]

Experimental Workflow for Purity Analysis via GC

This diagram illustrates the logical steps involved in determining the purity of a this compound sample using Gas Chromatography.

References

- 1. CAS 80-18-2: this compound | CymitQuimica [cymitquimica.com]

- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 3. This compound 98 80-18-2 [sigmaaldrich.com]

- 4. talentchemicals.com [talentchemicals.com]

- 5. This compound | 80-18-2 [chemicalbook.com]

- 6. 80-18-2 | CAS DataBase [m.chemicalbook.com]

- 7. This compound(80-18-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound Manufacturer, Exporter, Importer, Supplier in Mumbai, Maharashtra, India [samuhlaxmi.com]

- 10. chemwhat.com [chemwhat.com]

- 11. 80-18-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. ruifuchem.com [ruifuchem.com]

- 13. 413991000 [thermofisher.com]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 18. m.youtube.com [m.youtube.com]

- 19. oshadhi.co.uk [oshadhi.co.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. This compound: Preparation, Reactions etc._Chemicalbook [chemicalbook.com]

- 22. This compound: properties and applications_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Methylation by Methyl Benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzenesulfonate (B1194179) (CH₃SO₃C₆H₅) is a potent and effective methylating agent utilized in a variety of organic syntheses. As a sulfonate ester, it serves as a valuable reagent for the introduction of methyl groups onto various nucleophilic substrates, including those containing oxygen, nitrogen, and carbon atoms. Its utility is underscored by its relatively high reactivity and the stability of the benzenesulfonate leaving group. A thorough understanding of the underlying mechanism of methylation by methyl benzenesulfonate is paramount for optimizing reaction conditions, predicting outcomes, and developing novel synthetic methodologies, particularly within the realm of drug development where precise molecular modification is critical. This technical guide provides a comprehensive overview of the core mechanistic principles of methylation by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism: The Sₙ2 Pathway

The methylation of nucleophiles by this compound proceeds predominantly through a bimolecular nucleophilic substitution (Sₙ2) mechanism .[1] This is a single, concerted step where the nucleophile attacks the electrophilic methyl carbon at the same time as the benzenesulfonate leaving group departs.[1]

Key characteristics of the Sₙ2 reaction involving this compound include:

-

Kinetics: The reaction is second-order overall, with the rate being dependent on the concentration of both the this compound and the nucleophile.

-

Rate = k[CH₃SO₃C₆H₅][Nucleophile]

-

-

Stereochemistry: The nucleophile attacks the methyl carbon from the side opposite to the benzenesulfonate leaving group, in a process known as "backside attack".[2] This leads to an inversion of stereochemistry at the carbon center if it is chiral.

-

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the methyl carbon, 180° apart.[3]

The benzenesulfonate anion is an excellent leaving group due to the delocalization of the negative charge across the sulfonate group and the benzene (B151609) ring, which stabilizes the anion and facilitates the departure from the methyl carbon.

Signaling Pathway Diagram

Caption: The Sₙ2 mechanism of methylation by this compound.

Quantitative Data: Substituent Effects on Reaction Rate

The rate of the Sₙ2 reaction of methyl benzenesulfonates is sensitive to the electronic properties of substituents on the benzene ring. This relationship can be quantified using the Hammett equation, which relates the reaction rate constants to the substituent constants (σ) and a reaction constant (ρ). A study by Brinchi et al. investigated the kinetics of the reaction of para-substituted methyl benzenesulfonates with various nucleophiles.[4] The detailed rate constants are available in the supplementary material of their publication.[4]

The following table summarizes the second-order rate constants for the reaction of various p-substituted methyl benzenesulfonates with hydroxide (B78521) ion (OH⁻) and bromide ion (Br⁻) in water at 25°C.

| Substituent (X) | σp | k(OH⁻) (10⁻³ M⁻¹s⁻¹) | k(Br⁻) (10⁻⁵ M⁻¹s⁻¹) |

| OCH₃ | -0.27 | 1.35 | 1.10 |

| CH₃ | -0.17 | 1.80 | 1.45 |

| H | 0.00 | 2.50 | 2.15 |

| Cl | 0.23 | 4.80 | 4.10 |

| Br | 0.23 | 5.00 | 4.20 |

| NO₂ | 0.78 | 25.0 | 21.0 |

Data extracted from Brinchi, L., Di Profio, P., Germani, R., Savelli, G., Spreti, N., & Bunton, C. A. (2000). The Hammett Equation and Micellar Effects on SN2 Reactions of Methyl Benzenesulfonates 2 The Role of Micellar Polarity. European Journal of Organic Chemistry, 2000(23), 3849-3854, and its supplementary information.[4]

The positive ρ values obtained from the Hammett plots for these reactions indicate that electron-withdrawing substituents on the benzene ring accelerate the reaction. This is because they help to stabilize the developing negative charge on the sulfonate leaving group in the transition state, making it a better leaving group.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound as a methylating agent. Below are representative protocols for N-methylation and the preparation of the methylating agent itself.

Preparation of this compound

This protocol is adapted from the method described by Liming Wang and colleagues.[5]

Materials:

-

Benzenesulfonyl chloride

-

Sodium methoxide (B1231860) in methanol (B129727) solution (e.g., 25-30 wt%)

-

Sulfuric acid (for neutralization)

-

Activated carbon

-

Methanol

-

Reaction kettle with dropping funnel and temperature control

Procedure:

-

Add benzenesulfonyl chloride to the reaction kettle.

-

Dropwise, add the sodium methoxide methanol solution while maintaining the temperature between 25-35°C. The molar ratio of benzenesulfonyl chloride to sodium methoxide should be approximately 1:1.2-1.4.

-

After the addition is complete, stir the mixture at 25-35°C for 30 minutes.

-

Neutralize the reaction mixture to a pH of 7.0-7.2 with sulfuric acid.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Heat the filtrate to distill off the methanol.

-

Cool the residue to room temperature.

-

Add activated carbon for decolorization and filter to obtain colorless, transparent this compound.

N-Methylation of 3-Methylxanthine (B41622) to Theobromine (B1682246)

This protocol is based on the synthesis of theobromine using this compound as the methylating agent.[5]

Materials:

-

3-Methylxanthine

-

8% aqueous solution of potassium hydroxide

-

Methanol

-

This compound (95.5%)

-

Activated carbon

-

10% Hydrochloric acid

Procedure:

-

Dissolve 30 g of 3-methylxanthine in 127 g of an 8% solution of caustic potash at 65°C.

-

Add 120 ml of methanol to the solution.

-

At 65°C, add 30 ml of 95.5% this compound over a period of 45 minutes. The pH should be monitored and maintained between 7.5 and 8.0 towards the end of the addition.

-

Stir the mixture for 20 minutes, maintaining the pH with the 8% potassium hydroxide solution.

-

Add another 19.5 ml of this compound over 15 minutes, keeping the pH within the same range for one hour.

-

Monitor the reaction for the disappearance of 3-methylxanthine.

-

Once the reaction is complete, cool the mixture to 20-25°C and maintain for 8 hours.

-

Filter the precipitated theobromine and wash with cold water.

-

Resuspend the crude product in 300 ml of water and add a 20% solution of caustic potash until the solid dissolves.

-

Add 2.5 g of activated carbon and stir for 30 minutes.

-

Filter the solution and precipitate the theobromine by adding 10% hydrochloric acid to a pH of 4.0.

-

Isolate the theobromine by filtration and wash with water. A yield of approximately 75.4% can be expected.

Experimental Workflow Diagram

Caption: A general experimental workflow for methylation using this compound.

Computational Insights

Computational studies provide a deeper understanding of the Sₙ2 reaction mechanism at a molecular level. Ab initio calculations on the Sₙ2 reaction of methyl p-nitrobenzenesulfonate with a chloride anion have been performed to model the energy profile and solvation effects.[6] These theoretical models support the concerted mechanism and allow for the calculation of activation energies and the visualization of the transition state structure, further corroborating the experimental findings.

Conclusion

The methylation of nucleophiles by this compound is a synthetically important transformation that proceeds via a well-defined Sₙ2 mechanism. The reaction is characterized by second-order kinetics, backside attack of the nucleophile, and inversion of stereochemistry. The rate of methylation is significantly influenced by the electronic nature of substituents on the benzenesulfonate ring, with electron-withdrawing groups accelerating the reaction by stabilizing the leaving group. The provided experimental protocols offer a practical guide for the application of this compound in organic synthesis. The combination of empirical kinetic data, detailed procedural information, and computational insights presented in this guide provides a robust framework for researchers, scientists, and drug development professionals to effectively utilize and further explore the chemistry of this versatile methylating agent.

References

An In-depth Technical Guide to the Solubility of Methyl Benzenesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl benzenesulfonate (B1194179) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing robust qualitative solubility information and detailed experimental protocols to enable researchers to determine quantitative solubility parameters in their own laboratory settings.

Introduction to Methyl Benzenesulfonate

This compound (MBS), with the chemical formula C₇H₈O₃S, is a sulfonate ester known for its role as a methylating agent in organic synthesis.[1] Its physical state at standard conditions is a colorless to slightly yellow liquid.[1] Understanding the solubility of MBS in different organic solvents is crucial for its application in various chemical processes, including reaction medium selection, purification, and formulation development in the pharmaceutical and chemical industries.

The polarity of the sulfonate group in this compound generally enhances its solubility in polar solvents.[1] However, the overall solubility is a balance between the polar sulfonate group and the nonpolar benzene (B151609) ring.

Solubility Data

| Solvent | Chemical Formula | Polarity | Qualitative Solubility of this compound |

| Chloroform (B151607) | CHCl₃ | Nonpolar | Miscible |

| Methanol (B129727) | CH₃OH | Polar Protic | Miscible |

| Ethanol | C₂H₅OH | Polar Protic | Miscible |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible |

| Water | H₂O | Polar Protic | Immiscible |

Note: Some sources describe the solubility in chloroform as "sparingly" and in methanol as "slightly," which may indicate that while they are miscible, the dissolution behavior might vary under certain conditions.

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise quantitative solubility data, this section provides detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are adapted from standard laboratory procedures for organic compound solubility testing.

General Qualitative Solubility Testing

This protocol provides a systematic approach to qualitatively assess the solubility of this compound in a range of solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, chloroform, toluene, hexane)

-

Deionized water

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

Procedure:

-

Add 1 mL of the chosen solvent to a clean, dry test tube.

-

To the solvent, add a small, measured amount of this compound (e.g., 0.1 mL).

-

Vigorously shake or vortex the test tube for 30-60 seconds.

-

Allow the mixture to stand and observe for any signs of insolubility, such as the formation of a second layer, cloudiness, or undissolved droplets.

-

If the this compound appears to have dissolved, add another portion (e.g., 0.2 mL) and repeat the shaking process.

-

Continue adding this compound in increments until it no longer dissolves, or until a significant volume has been added, indicating high solubility or miscibility.

-

Record the observations for each solvent, noting whether the compound is immiscible, slightly soluble, soluble, or miscible.

Quantitative Determination of Solubility (Isothermal Equilibrium Method)

This protocol describes a method to determine the quantitative solubility of this compound at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Temperature-controlled shaker bath or incubator

-

Analytical balance

-

Volumetric flasks

-

Syringes and syringe filters (chemically resistant, e.g., PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Vials for sample analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. An excess is ensured when an undissolved phase of this compound remains.

-

Place the sealed container in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

-

Determine the mass of the collected filtrate.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration suitable for the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent.

-

Analyze the standard solutions and the diluted sample using a calibrated GC or HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Solubility Testing Workflow

The following diagram illustrates a typical workflow for determining the solubility of an organic compound like this compound.

Caption: A flowchart of the qualitative solubility testing workflow.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, qualitative assessments consistently indicate its miscibility with common nonpolar and polar organic solvents like chloroform, methanol, ethanol, and diethyl ether, and its immiscibility with water. For drug development and process chemistry where precise solubility is critical, the experimental protocols provided in this guide offer a robust framework for determining these values. The provided workflow visualization further clarifies the systematic approach to solubility testing. This guide serves as a foundational resource for researchers working with this compound, enabling informed decisions on solvent selection and process design.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Methyl Benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl benzenesulfonate (B1194179) (MBS), a vital methylating agent in organic synthesis and a potential genotoxic impurity in pharmaceutical manufacturing, necessitates a thorough understanding of its thermal stability and decomposition profile for safe handling, process optimization, and risk assessment. This technical guide provides a comprehensive overview of the current knowledge regarding the thermal behavior of methyl benzenesulfonate. Due to a notable scarcity of specific quantitative thermal analysis data in publicly available literature, this guide synthesizes information from safety data sheets, analogous chemical structures, and general thermal analysis principles. It outlines the known decomposition products, proposes a likely decomposition pathway, and provides standardized, albeit general, experimental protocols for its analysis.

Introduction

This compound (CAS 80-18-2) is a sulfonate ester widely employed in the chemical and pharmaceutical industries.[1] Its utility as a methylating agent is well-established; however, its classification as a potential genotoxic impurity (PGI) underscores the importance of controlling its presence in active pharmaceutical ingredients (APIs).[2] The thermal stability of MBS is a critical parameter influencing its storage, handling, and behavior in various chemical processes, particularly at elevated temperatures. Thermal decomposition can lead to the formation of hazardous substances and compromise process safety and product purity. This guide aims to consolidate the available information on the thermal stability and decomposition of this compound to inform safety protocols and guide further research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈O₃S | [3][4] |

| Molecular Weight | 172.20 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [3][5] |

| Boiling Point | Data not available | |

| Melting Point | -4 °C | |

| Flash Point | 143 °C | |

| Solubility | Miscible with chloroform, methanol, ethanol, and ether. Immiscible with water. | |

| Stability | Stable under normal conditions. | [1] |

Thermal Stability and Decomposition

General Stability

This compound is generally considered to be stable under normal storage and handling conditions.[1] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which can likely promote its decomposition. It is also noted that the compound can withstand moderate temperatures without decomposing, a property attributed to its relatively high boiling point.[1]

Thermal Decomposition Products

Upon thermal decomposition, this compound is reported to release irritating gases and vapors. The primary hazardous decomposition products identified in safety data sheets are:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Sulfur oxides (SOₓ)

Proposed Decomposition Pathway

A plausible decomposition pathway under thermal stress likely involves the homolytic or heterolytic cleavage of the ester bonds. The C-O and S-O bonds are the most probable sites of initial fragmentation. A proposed logical pathway for its decomposition is illustrated in the diagram below.

Caption: Proposed decomposition pathway for this compound.

Quantitative Thermal Analysis Data

There is a significant lack of published quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this compound. A single visual reference to a TGA of "benzenesulfonate methyl ester" has been identified, but the full study containing the experimental data and conditions is not publicly accessible.[6] The data presented in the following tables are therefore limited and highlight the need for further experimental investigation.

Table 2: Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value | Reference(s) |

| Onset Decomposition Temperature (Tₒ) | Data not available | |

| Peak Decomposition Temperature (Tₘₐₓ) | Data not available | |

| Mass Loss (%) | Data not available | |

| Residue at end of experiment (%) | Data not available |

Table 3: Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value | Reference(s) |

| Melting Point (Tₘ) | -4 °C | |

| Enthalpy of Fusion (ΔHₘ) | Data not available | |

| Decomposition Exotherm/Endotherm | Data not available | |

| Enthalpy of Decomposition (ΔHₔ) | Data not available |

Experimental Protocols

The following sections describe generalized experimental protocols for the thermal analysis of liquid organic compounds, which can be adapted for this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials.

5.1.1. Objective

To determine the onset of decomposition, mass loss as a function of temperature, and the amount of non-volatile residue for this compound.

5.1.2. Materials and Equipment

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or argon gas

-

Analytical balance

-

This compound sample

-

Appropriate sample pans (e.g., alumina (B75360) or platinum)

5.1.3. Procedure

-

Tare the TGA sample pan.

-

Using a microliter syringe, accurately weigh 5-10 mg of this compound into the sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss and temperature data throughout the experiment.

-

Analyze the resulting TGA curve to determine the onset of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at different temperature ranges.

Caption: General experimental workflow for TGA.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

5.2.1. Objective

To determine the melting point, enthalpy of fusion, and to identify and quantify any exothermic or endothermic events associated with the decomposition of this compound.

5.2.2. Materials and Equipment

-

Differential Scanning Calorimeter (DSC)

-

High-purity nitrogen or argon gas

-

Analytical balance

-

This compound sample

-

Hermetically sealed aluminum or stainless steel sample pans and lids

-

Crimping press for sealing pans

5.2.3. Procedure

-

Tare an empty hermetically sealed DSC pan and lid.

-

Dispense 2-5 mg of this compound into the pan.

-

Hermetically seal the pan using a crimping press to prevent volatilization.

-

Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the cell at a low temperature (e.g., -50 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected decomposition range.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify and quantify thermal events.

Caption: General experimental workflow for DSC.

Conclusion and Recommendations

This technical guide consolidates the currently available information on the thermal stability and decomposition of this compound. While it is known to be stable under normal conditions, it decomposes at elevated temperatures to produce hazardous gases, including carbon monoxide, carbon dioxide, and sulfur oxides. The decomposition pathway is likely initiated by the cleavage of the ester bonds.

A significant knowledge gap exists regarding the quantitative thermal behavior of this compound. There is a pressing need for detailed experimental studies employing techniques such as TGA and DSC to determine key parameters like the onset of decomposition, kinetic parameters, and enthalpies of decomposition. Such data are essential for accurate risk assessment, the development of robust safety protocols in manufacturing processes, and for ensuring the stability of pharmaceutical preparations where it may be present as an impurity.

It is strongly recommended that researchers working with this compound, particularly in contexts involving elevated temperatures, conduct their own thermal analysis to establish safe operating limits and to better understand its decomposition profile under their specific process conditions.

References

- 1. This compound: properties and applications_Chemicalbook [chemicalbook.com]

- 2. This compound: Preparation, Reactions etc._Chemicalbook [chemicalbook.com]

- 3. This compound | 80-18-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 苯磺酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. researchgate.net [researchgate.net]

Methyl Benzenesulfonate: A Comprehensive Technical Guide to its Genotoxic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl benzenesulfonate (B1194179), a sulfonate ester, is a potential genotoxic impurity (PGI) that can arise during the synthesis of active pharmaceutical ingredients (APIs). Its structural alerts for alkylating activity raise concerns about its potential to interact with DNA, leading to mutations and potential carcinogenicity. This technical guide provides an in-depth analysis of methyl benzenesulfonate's genotoxic profile, including a review of available quantitative data, detailed experimental protocols for its assessment, an overview of the cellular signaling pathways it may trigger, and a summary of the current regulatory landscape for controlling such impurities in pharmaceutical products.

Chemical and Physical Properties

This compound (CAS No. 80-18-2) is the methyl ester of benzenesulfonic acid. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₈O₃S |

| Molecular Weight | 172.20 g/mol |

| Appearance | Colorless to light brown liquid |

| Boiling Point | 280 °C |

| Melting Point | -4 °C |

| Density | 1.269 g/cm³ |

| Solubility | Miscible with chloroform, methanol, ethanol, and ether. Immiscible with water.[1] |

Genotoxicity Profile

This compound is recognized as a potential genotoxic impurity due to its alkylating nature.[1] Alkylating agents can transfer an alkyl group to nucleophilic sites on DNA bases, leading to DNA adducts. These adducts can interfere with DNA replication and transcription, potentially causing mutations if not repaired.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Quantitative Data:

A study by Glowienke et al. (2005) evaluated the mutagenicity of a series of sulfonate esters, including this compound, in S. typhimurium strains TA98 and TA100. The results are summarized in Table 2.

| Compound | Strain | Metabolic Activation (S9) | Lowest Effective Concentration (µ g/plate ) | Fold Increase over Control |

| This compound | TA100 | - | 100 | >2 |

| TA100 | + | 100 | >2 |

Data extracted from Glowienke et al., 2005.

The data indicates that this compound is mutagenic in the Ames test, causing base-pair substitutions in strain TA100, both with and without metabolic activation.

In Vitro Micronucleus Assay

The in vitro micronucleus test assesses the potential of a substance to induce chromosomal damage by detecting the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Quantitative Data:

The same study by Glowienke et al. (2005) also investigated the clastogenic potential of this compound in L5178Y mouse lymphoma cells.

| Compound | Treatment Duration | Metabolic Activation (S9) | Lowest Effective Concentration (µg/mL) | Fold Increase in Micronucleated Cells |

| This compound | 4 hours | - | 10 | Significant |

| 4 hours | + | 30 | Significant | |

| 24 hours | - | 3 | Significant |

Data extracted from Glowienke et al., 2005.

These results demonstrate that this compound induces a significant increase in micronucleated cells, indicating its potential to cause chromosomal damage.

In Vitro Chromosomal Aberration Test

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are crucial for the accurate assessment of potential impurities. The following sections outline standardized protocols based on OECD guidelines.

Ames Test (OECD 471) Experimental Workflow

Ames Test Experimental Workflow

Methodology:

-

Bacterial Strains: Use appropriate histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.

-

Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide) to prepare a range of concentrations.

-

Exposure: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto minimal glucose agar plates. In the pre-incubation method, the mixture is incubated before adding the top agar and plating.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring and Data Analysis: Count the number of revertant colonies on each plate. A positive result is indicated by a concentration-dependent increase in the number of revertant colonies and/or a reproducible and significant increase at one or more concentrations compared to the negative control.

In Vitro Micronucleus Assay (OECD 487) Experimental Workflow

In Vitro Micronucleus Assay Workflow

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., L5178Y, TK6, CHO) or primary cells (e.g., human peripheral blood lymphocytes).

-

Treatment: Expose the cells to at least three concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 1.5-2 normal cell cycles) in the absence of S9.

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.

-

Harvesting and Staining: Harvest the cells at an appropriate time after treatment, fix, and stain with a DNA-specific stain.

-

Scoring and Data Analysis: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A positive result is characterized by a concentration-dependent increase in the frequency of micronucleated cells or a reproducible and significant increase at one or more concentrations.

Signaling Pathways in Response to DNA Damage

Genotoxic agents like this compound trigger complex cellular signaling pathways to detect and respond to DNA damage. The primary mechanism of action for this compound is DNA alkylation, which can lead to single-strand breaks (SSBs) and double-strand breaks (DSBs) if not properly repaired.

ATM/ATR-Mediated DNA Damage Response

The primary sensors of DNA damage are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

References

Spectroscopic Profile of Methyl Benzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl benzenesulfonate (B1194179), a key intermediate and potential genotoxic impurity in pharmaceutical manufacturing. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for identification, quantification, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of methyl benzenesulfonate. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the molecular framework.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the benzene (B151609) ring and the methyl protons of the ester group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.73 - 7.70 | m | 2H | Ar-H (ortho) |

| 7.57 - 7.55 | m | 3H | Ar-H (meta, para) |

| 3.49 | s | 3H | -OCH₃ |

Data obtained in CDCl₃ at 400 MHz.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 144.0 | Ar-C (ipso) |

| 132.2 | Ar-C (para) |

| 129.1 | Ar-C (ortho) |

| 125.4 | Ar-C (meta) |

| 49.7 | -OCH₃ |

Data obtained in CDCl₃ at 100 MHz.[1]

Experimental Protocol for NMR Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer was used for acquiring the spectra.[1]

Sample Preparation: A small amount of this compound is dissolved in deuterated chloroform (B151607) (CDCl₃). A typical concentration is 5-10 mg of the compound in 0.5-0.7 mL of solvent. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by strong absorptions corresponding to the sulfonyl and ester groups, as well as aromatic C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~1360 | Strong | Asymmetric SO₂ stretch |

| ~1180 | Strong | Symmetric SO₂ stretch |

| ~995 | Strong | S-O-C stretch |

| ~750, ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Note: The exact peak positions can vary slightly.

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the spectrum is conveniently recorded as a thin film.[1] A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin, uniform film.

Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample is then placed in the spectrometer's sample compartment, and the spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The electron ionization (EI) mass spectrum is presented below.

| m/z | Relative Intensity (%) | Assignment |

| 172 | ~20 | [M]⁺ (Molecular Ion) |

| 157 | ~5 | [M - CH₃]⁺ |

| 93 | ~10 | [M - SO₂CH₃]⁺ |

| 77 | 100 | [C₆H₅]⁺ (Base Peak) |

| 51 | ~30 | [C₄H₃]⁺ |

Data obtained by Electron Ionization (EI).

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

Sample Introduction: The liquid sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a high vacuum environment.

Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion ([M]⁺), and to fragment into smaller charged species.

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation pathway of this compound under electron ionization.

References

An In-depth Technical Guide to the Safe Handling and Storage of Methyl Benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical data for the handling and storage of methyl benzenesulfonate (B1194179) (CAS No: 80-18-2). Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of research activities. Methyl benzenesulfonate is a versatile reagent in organic synthesis, but it also presents significant health hazards that necessitate careful management.

Chemical and Physical Properties

This compound is a colorless to light brown or yellow liquid.[1][2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈O₃S | [2][3] |

| Molecular Weight | 172.20 g/mol | [2][3] |

| CAS Number | 80-18-2 | [2][3] |

| Appearance | Colorless to pale yellow or light brown liquid | [2][4] |

| Boiling Point | ~250-280 °C | [2] |

| Melting Point | ~-4 to -30 °C | [2][5] |

| Flash Point | 143 °C (289.4 °F) | [6][7] |

| Solubility | Miscible with chloroform, methanol, ethanol, and ether. Immiscible with water. | [8] |

| Stability | Stable under normal temperatures and pressures. | [7][9] |

Hazard Identification and Toxicity

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[6][10][11] Some evidence suggests it may be a genotoxic impurity and a suspected mutagen.[8][11][12]

GHS Hazard Classification

-

Serious Eye Damage/Irritation (Category 1) [13]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system [10]

-

Skin Sensitization (Category 1) [13]

Toxicological Data

The following table summarizes the available acute toxicity data for this compound.

| Test | Species | Route | Value | Reference(s) |

| LD50 | Mouse | Oral | 250 mg/kg | [6][10] |

| LD50 | Rat | Oral | 740 mg/kg | [6][10] |

| TDLo | Rat | Oral | 2400 mg/kg/30D-I (Lowest published toxic dose) | [5] |

Note: No occupational exposure limits (PEL, TLV, WEL) have been established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH.[4][6]

Safe Handling and Engineering Controls

Proper handling procedures are essential to minimize exposure risk. The following workflow illustrates the hierarchy of controls that should be implemented.

Caption: Hierarchy of controls for minimizing exposure to this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[6] A laboratory fume hood or other appropriate local exhaust ventilation is required to keep airborne concentrations low.[4][14]

-

Closed Systems: For larger quantities or continuous processes, use of a closed system is recommended.[10]

-

Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[4][10]

Administrative Controls & Work Practices

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Remove contaminated clothing immediately and wash it before reuse.[6]

-

Avoid contact with skin, eyes, and clothing.[7]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Caption: Decision workflow for selecting appropriate PPE.

-

Eye and Face Protection: Wear chemical splash goggles and a face shield.[6] Standard safety glasses are not sufficient.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves.[7] Gloves must be inspected prior to use, and hands should be washed and dried after removal.[14]

-

Clothing: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[7] For significant exposure risks, impervious clothing may be necessary.[10][14]

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[6][7][13]

Storage and Incompatibility

Proper storage is crucial to prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, well-ventilated area.[6][7] Keep containers tightly closed when not in use.[6] Some suppliers recommend refrigerated storage (2-8°C).[3] The storage area should be designated for corrosive materials.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][7][8]

-

Hazardous Decomposition Products: Thermal decomposition can produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and sulfur oxides.[4][7][13]

Spill and Emergency Procedures

Immediate and appropriate response to spills and exposures is critical.

Spill Cleanup Protocol

The following workflow outlines the general procedure for managing a this compound spill.

Caption: General workflow for responding to a chemical spill.

Detailed Spill Cleanup Methodology:

-

Immediate Action: Evacuate non-essential personnel and ensure adequate ventilation.[6][15] Remove all sources of ignition.[16]

-

Containment: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[4][17] Apply the absorbent from the perimeter inward.[15]

-

Collection: Carefully sweep up or absorb the material and place it into a suitable, clean, dry, and closed container for disposal.[6][7] The container must be properly labeled as hazardous waste.

-

Decontamination: Wash the spill area thoroughly with soap and water or a mild detergent solution.[15][17]

-

Disposal: Contact your institution's environmental health and safety office for proper disposal procedures. Do not empty into drains.[4]

First Aid Measures

In all cases of exposure, seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[6][7]

-

Inhalation: Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6][7]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting.[6][7]

Waste Disposal